5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide
Description
5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring substituted at position 5 with a (3,4-dimethylphenoxy)methyl group and a hydrazide moiety at position 2. Such compounds are of interest in medicinal chemistry due to the versatility of the carbohydrazide scaffold, which allows for structural modifications to optimize biological activity, solubility, and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-3-4-11(7-10(9)2)18-8-12-5-6-13(19-12)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSCRLSVKLOFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171582 | |
| Record name | 5-[(3,4-Dimethylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406470-86-8 | |
| Record name | 5-[(3,4-Dimethylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406470-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3,4-Dimethylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-(chloromethyl)furan-2-carbohydrazide with 3,4-dimethylphenol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-methyl derivatives .
Scientific Research Applications
5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s core structure includes a furan-2-carbohydrazide backbone, distinguishing it from analogs with heterocyclic replacements (e.g., oxadiazole or triazole rings). Key structural variations among similar compounds include:
- Substituents on the phenoxy group: Position and type of alkyl or functional groups (e.g., methoxy, nitro, methylsulfanyl).
- Backbone modifications : Replacement of carbohydrazide with oxadiazole-thiol () or addition of complex aromatic systems ().
Physicochemical Properties
*Estimated based on structural analogy.
- Solubility: The 2-methoxy-4-propylphenoxy analog () has moderate aqueous solubility (28.7 µg/mL), suggesting that bulkier substituents may reduce solubility compared to smaller groups like methyl .
- Melting Points : Derivatives with nitro groups () exhibit higher melting points (154–180°C), likely due to enhanced crystallinity from polar nitro groups .
Biological Activity
Overview
5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a chemical compound characterized by its unique structure, which includes a furan ring, a phenoxy group, and a carbohydrazide moiety. This combination of functional groups contributes to its distinct chemical properties and potential biological activities. The compound has garnered interest in various fields including medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Current research suggests that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions and microbial growth.
- Receptor Modulation : It has the potential to bind to various receptors, modulating their activity and influencing physiological responses .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | TBD |
| 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide | Antifungal | TBD |
Note: Specific MIC values for this compound are still under investigation.
Cytotoxicity Studies
Preliminary studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. A comparative analysis with known cytotoxic agents revealed:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Doxorubicin |
| HeLa (Cervical Cancer) | TBD | Cisplatin |
Further research is required to establish definitive IC50 values for this compound in these models .
Case Studies
- Study on Antimicrobial Properties : A study investigated the antimicrobial efficacy of various derivatives of furan-based compounds. The results indicated that compounds with structural similarities to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of furan derivatives demonstrated that certain modifications enhanced their activity against cancer cell lines. This study highlighted the importance of structural features in determining biological activity and suggested that further modifications to this compound could yield more potent anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing 5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide?
The synthesis typically involves a multi-step process starting with functionalization of the furan ring. A common approach includes:
- Step 1 : Reaction of 3,4-dimethylphenol with a chloromethyl furan derivative to form the phenoxymethyl intermediate.
- Step 2 : Conversion of the furan carboxylic acid to its hydrazide derivative using hydrazine hydrate under reflux conditions in ethanol . Modifications to existing protocols (e.g., Xu et al., 2017) are often required to optimize yields, such as adjusting reaction times or solvent systems .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., 3,4-dimethylphenoxy group) via proton and carbon chemical shifts.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z 303.3) .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction conditions in the synthesis of this compound?
Advanced optimization involves:
- Catalyst Screening : Testing bases like K₂CO₃ or NaOH to improve phenoxymethyl coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Computational Design : Tools like quantum chemical calculations can predict optimal reaction pathways, reducing trial-and-error experimentation .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
Comparative studies on analogs reveal:
- Phenoxy Group Variations : Replacing 3,4-dimethylphenoxy with 3,4-dichlorophenoxy (as in ) increases electrophilicity, potentially enhancing cytotoxicity.
- Hydrazide Functionalization : Substituting carbohydrazide with methyl ester groups (e.g., ) reduces hydrogen-bonding capacity, altering bioavailability .
Q. How can researchers resolve contradictions in catalytic efficiency data across studies?
Contradictions often arise from differing reaction scales or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Replicating reactions under identical conditions (solvent, temperature).
- Analytical Cross-Validation : Using tandem techniques (e.g., HPLC-MS) to identify byproducts affecting yields .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
- Reaction Path Search Methods : Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states for hydrazide formation.
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization strategies .
Methodological and Safety Considerations
Q. What analytical techniques are critical for monitoring multi-step syntheses?
- Thin-Layer Chromatography (TLC) : Tracks reaction progress using mobile phases like ethyl acetate/hexane.
- In Situ FTIR Spectroscopy : Monitors functional group transformations (e.g., carbonyl to hydrazide) .
Q. How should researchers assess the toxicological profile of this compound?
- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay) against human cell lines (e.g., HEK293).
- Metabolic Stability Tests : Liver microsome studies to evaluate degradation pathways.
- Caution : Limited data on reproductive or organ toxicity necessitate rigorous safety protocols .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally similar carbohydrazides in antioxidant assays?
- Electron-Donating Groups : The 3,4-dimethylphenoxy moiety enhances radical scavenging compared to unsubstituted analogs (e.g., 5-HMF derivatives in ).
- Dose-Dependent Effects : IC₅₀ values in DPPH assays typically range from 50–100 µM, varying with substituent electronegativity .
Q. What mechanistic insights exist for its potential pharmacological applications?
- Enzyme Inhibition : Molecular docking studies suggest interaction with kinase active sites (e.g., EGFR tyrosine kinase) via hydrogen bonding with the hydrazide group.
- Antimicrobial Activity : Synergistic effects with β-lactams have been observed in Gram-positive bacteria, likely due to cell wall disruption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
